molecular formula C19H22N4O3 B2532921 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1208832-36-3

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2532921
CAS No.: 1208832-36-3
M. Wt: 354.41
InChI Key: FQNXMKVZMUJDBV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a morpholine ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) and a furan-2-yl group (a five-membered aromatic oxygen heterocycle).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-18(23-7-3-2-6-17(23)21-14)19(24)20-13-15(16-5-4-10-26-16)22-8-11-25-12-9-22/h2-7,10,15H,8-9,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNXMKVZMUJDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Haloketones and 2-Aminopyridine

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is prepared by reacting 2-aminopyridine with ethyl bromopyruvate under reflux in ethanol. The α-haloketone undergoes nucleophilic substitution at the pyridine nitrogen, followed by intramolecular cyclization to form the imidazopyridine core.

Reaction Conditions

  • Reagents : 2-Aminopyridine, ethyl bromopyruvate, ethanol
  • Temperature : 80°C, reflux
  • Time : 6–8 hours
  • Yield : 68–72%

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid} + \text{EtOH}
$$
Optimized Conditions

  • Base : 2M NaOH
  • Solvent : Ethanol/water (3:1)
  • Temperature : 60°C
  • Time : 4 hours

Synthesis of N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]amine

The amine side chain is constructed via reductive amination and Mannich reactions.

Reductive Amination of Furan-2-carbaldehyde and Morpholine

Furan-2-carbaldehyde reacts with morpholine in the presence of sodium cyanoborohydride to form 2-(furan-2-yl)-2-morpholinoacetaldehyde. Subsequent reduction with NaBH4 yields the primary amine:
$$
\text{Furan-2-carbaldehyde} + \text{Morpholine} \xrightarrow{\text{NaBH3CN}} \text{2-(Furan-2-yl)-2-morpholinoacetaldehyde} \xrightarrow{\text{NaBH4}} \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine}
$$

Key Parameters

  • Solvent : Methanol
  • pH : 4–5 (acetic acid buffer)
  • Yield : 65–70%

Mannich Reaction Alternative

A one-pot Mannich reaction introduces the morpholine and furan groups simultaneously:
$$
\text{Formaldehyde} + \text{Morpholine} + \text{2-Furylethylamine} \rightarrow \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine}
$$
Conditions

  • Catalyst : HCl
  • Solvent : Dioxane
  • Temperature : 50°C

Amide Coupling to Form the Target Compound

The carboxylic acid and amine are coupled using carbodiimide chemistry.

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride to generate the reactive acyl chloride:
$$
\text{2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid} + \text{SOCl2} \rightarrow \text{Acyl chloride} + \text{SO2} + \text{HCl}
$$
Conditions

  • Reagent : Excess SOCl2
  • Solvent : Dry dichloromethane
  • Temperature : 0°C → room temperature

Amide Bond Formation

The acyl chloride reacts with N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine in the presence of triethylamine:
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et3N}} \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide}
$$
Optimized Protocol

  • Solvent : Dry THF
  • Base : Triethylamine (2 equiv)
  • Temperature : 0°C → room temperature
  • Yield : 75–80%

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 6.8 Hz, 1H, imidazopyridine H6), 7.85 (s, 1H, CONH), 7.45–7.30 (m, 5H, aromatic), 6.40–6.20 (m, 2H, furan), 4.20–3.80 (m, 4H, morpholine), 2.70 (s, 3H, CH3).
  • FT-IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 12.4 min, purity >98%.

Methodological Challenges and Solutions

Challenge Solution
Low solubility of amine Use DMSO as co-solvent (≤0.1% v/v) in coupling reactions.
Epimerization during coupling Conduct reactions at 0°C and avoid prolonged stirring.
Purification difficulties Employ silica gel chromatography with ethyl acetate/hexane (1:1) gradient.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidin-3-yl-Imidazo-pyridine Carboxamide Family

Several analogues share the 2-methylimidazo[1,2-a]pyridine-3-carboxamide backbone but differ in substituents and appended heterocycles. Key examples include:

Compound Name Substituents/Modifications Key Physicochemical Data Reference
N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide [1b] 3-Fluorophenyl, thiazolidinone ring Yield: 46%; M.P.: 172–176°C
N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide [1c] 2-Hydroxyphenyl, thiazolidinone ring Not reported
Target Compound Furan-2-yl, morpholine-4-yl, ethyl linker Data not available in evidence

Key Observations :

  • The thiazolidinone-containing analogues ([1b], [1c]) exhibit lower synthetic yields (e.g., 46% for [1b]) compared to typical morpholine derivatives, likely due to the reactivity of the thiazolidinone ring during synthesis .
  • The presence of electron-withdrawing groups (e.g., fluorine in [1b]) may enhance metabolic stability but reduce solubility, as indicated by higher melting points (172–176°C) .
  • The target compound’s morpholine and furan substituents likely improve solubility and bioavailability compared to thiazolidinone derivatives, as morpholine is known to enhance water solubility in drug-like molecules .

Morpholine-Containing Analogues in Patent Literature

Morpholine is a common pharmacophore in kinase inhibitors and CNS-targeting agents. Examples from patent literature include:

Compound Name (Abbreviated) Core Structure Key Features Reference
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyano, morpholine-ethoxy
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-...thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl, morpholine, piperazine

Key Observations :

  • The target compound’s morpholine group is directly linked to an ethyl-furan side chain, distinguishing it from morpholine-ethoxy derivatives (e.g., in EP 4 374 877 A2), which may exhibit different pharmacokinetic profiles due to increased hydrophilicity .
  • Compounds with sulfonyl groups (e.g., methanesulfonyl in EP 2 402 347 A1) show enhanced target binding affinity but may suffer from higher toxicity, whereas the target compound’s furan moiety could offer a balance between potency and safety .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating vs. Electron-Withdrawing Groups: Fluorophenyl ([1b]) and hydroxyphenyl ([1c]) substituents in thiazolidinone derivatives modulate electronic properties, influencing receptor binding. The target compound’s furan (electron-rich) and morpholine (polar) groups may favor interactions with hydrophobic and polar enzyme pockets, respectively .
  • Heterocycle Size and Rigidity: Thiazolidinone (5-membered) vs.

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